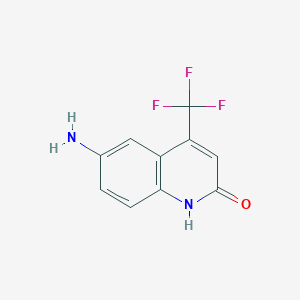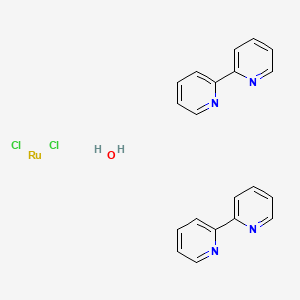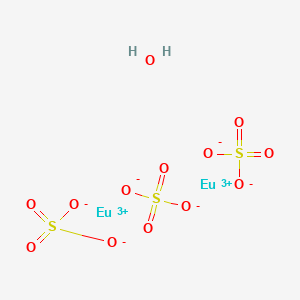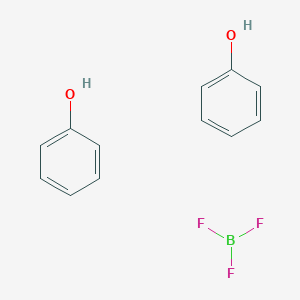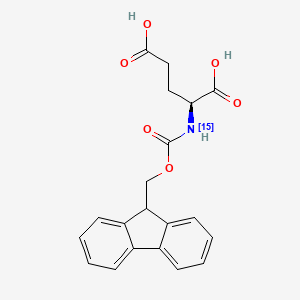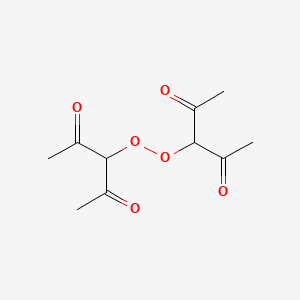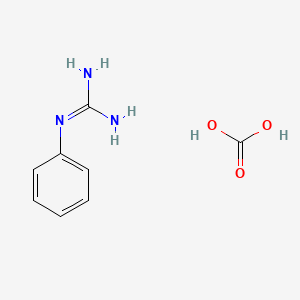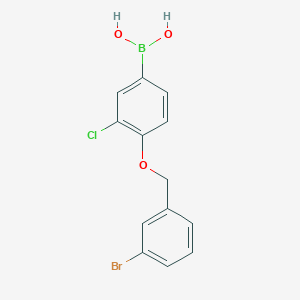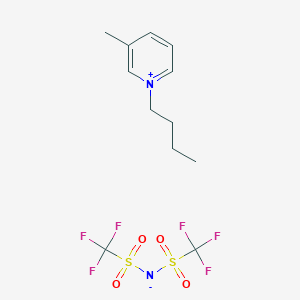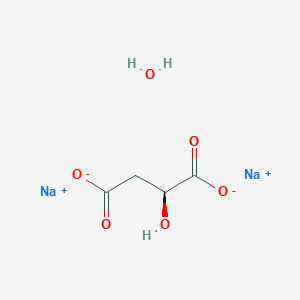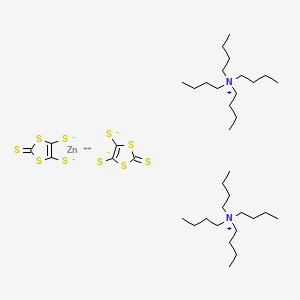
N,N,N-Tributylbutan-1-aminium zinc 2-sulfanylidene-2H-1,3-dithiole-4,5-bis(thiolate) (2/1/2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N,N,N-Tributylbutan-1-aminium zinc 2-sulfanylidene-2H-1,3-dithiole-4,5-bis(thiolate) (2/1/2) is a useful research compound. Its molecular formula is C38H72N2S10Zn and its molecular weight is 943 g/mol. The purity is usually 95%.
BenchChem offers high-quality N,N,N-Tributylbutan-1-aminium zinc 2-sulfanylidene-2H-1,3-dithiole-4,5-bis(thiolate) (2/1/2) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N,N-Tributylbutan-1-aminium zinc 2-sulfanylidene-2H-1,3-dithiole-4,5-bis(thiolate) (2/1/2) including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Studies have developed new sterically demanding ligands containing biomimetic N3S2 cores, which have been synthesized to explore complexes with [ZnN3S2] cores in monomeric forms with trans-thiolate donor atoms. Such research is pivotal for understanding the coordination chemistry of zinc and its potential applications in catalysis, molecular recognition, and bioinorganic chemistry. For instance, Shaban, Puchta, and Eldik (2010) demonstrated the synthesis, characterization, and DFT calculations of five-coordinate Zinc(II) complexes containing sterically demanding bio-mimetic N3S2 ligands, which highlight the synthetic strategies and the electronic properties of these complexes (Shaban, Puchta, & Eldik, 2010).
Structural and Reactive Properties
Research on zinc thiolate complexes has revealed their structural and reactive properties, contributing to a deeper understanding of zinc's role in biological systems and its potential in material science. The reactivity of zinc thiolate bonds, for instance, has been investigated to understand their redox noninnocence and their relevance in bioinorganic sites, providing insights into oxidative organopolysulfide formation and S3 insertion, which are crucial for developing new materials and understanding biological zinc sites (Ballesteros & Tsui, 2019).
Applications in Molecular Electronics
The synthesis of polyfluoroalkylsulfanyl-substituted tetrathiafulvalene derivatives, through the reaction of specific zinc complexes, opens new avenues in the development of molecular electronics. These derivatives, due to their electrochemical properties and the ability to form cation radical salts, are significant for creating new electronic materials with potential applications in organic electronics and as molecular conductors (Nozdryn et al., 1997).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N,N,N-Tributylbutan-1-aminium zinc 2-sulfanylidene-2H-1,3-dithiole-4,5-bis(thiolate) (2/1/2) involves the reaction of zinc 2-sulfanylidene-2H-1,3-dithiole-4,5-bis(thiolate) with N,N,N-tributylbutan-1-amine in a 2:1 molar ratio in the presence of a suitable solvent.", "Starting Materials": [ "Zinc 2-sulfanylidene-2H-1,3-dithiole-4,5-bis(thiolate)", "N,N,N-tributylbutan-1-amine", "Suitable solvent" ], "Reaction": [ "Add zinc 2-sulfanylidene-2H-1,3-dithiole-4,5-bis(thiolate) and N,N,N-tributylbutan-1-amine in a 2:1 molar ratio to a suitable solvent.", "Stir the mixture at room temperature for several hours.", "Filter the resulting precipitate and wash with a suitable solvent.", "Dry the product under vacuum to obtain N,N,N-Tributylbutan-1-aminium zinc 2-sulfanylidene-2H-1,3-dithiole-4,5-bis(thiolate) (2/1/2)." ] } | |
CAS RN |
68449-38-7 |
Product Name |
N,N,N-Tributylbutan-1-aminium zinc 2-sulfanylidene-2H-1,3-dithiole-4,5-bis(thiolate) (2/1/2) |
Molecular Formula |
C38H72N2S10Zn |
Molecular Weight |
943 g/mol |
IUPAC Name |
zinc;2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetrabutylazanium |
InChI |
InChI=1S/2C16H36N.2C3H2S5.Zn/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*4-1-2(5)8-3(6)7-1;/h2*5-16H2,1-4H3;2*4-5H;/q2*+1;;;+2/p-4 |
InChI Key |
ZBBYMGVOKYWSPO-UHFFFAOYSA-J |
SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.C1(=C(SC(=S)S1)[S-])[S-].C1(=C(SC(=S)S1)[S-])[S-].[Zn+2] |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.C1(=C(SC(=S)S1)[S-])[S-].C1(=C(SC(=S)S1)[S-])[S-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



